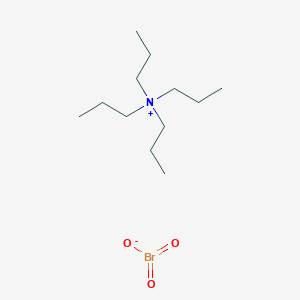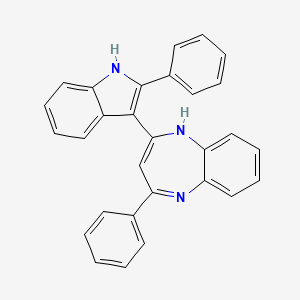![molecular formula C21H33NO4 B14216005 N-[4-(Dodecyloxy)benzoyl]glycine CAS No. 823780-47-8](/img/structure/B14216005.png)
N-[4-(Dodecyloxy)benzoyl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Dodecyloxy)benzoyl]glycine: is an organic compound with the molecular formula C21H33NO4 It is a derivative of glycine, where the amino group is substituted with a benzoyl group that contains a dodecyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dodecyloxy)benzoyl]glycine typically involves the reaction of glycine with 4-(dodecyloxy)benzoyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the amide bond. The general steps are as follows:
Dissolution of Glycine: Glycine is dissolved in an aqueous solution of sodium hydroxide.
Addition of 4-(Dodecyloxy)benzoyl Chloride: The benzoyl chloride is added to the solution, and the mixture is stirred vigorously.
Acidification: The reaction mixture is acidified with hydrochloric acid to precipitate the product.
Purification: The product is filtered, washed with water, and recrystallized from boiling water to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Dodecyloxy)benzoyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the benzoyl group or the dodecyloxy substituent.
Substitution: The compound can participate in substitution reactions, where the dodecyloxy group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles can be employed in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[4-(Dodecyloxy)benzoyl]glycine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving protein modification and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-[4-(Dodecyloxy)benzoyl]glycine involves its interaction with specific molecular targets. The benzoyl group can interact with proteins and enzymes, potentially inhibiting their activity. The dodecyloxy substituent may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-Benzoylglycine: A simpler derivative of glycine with a benzoyl group.
N-(4-Methoxybenzoyl)glycine: Similar structure but with a methoxy group instead of a dodecyloxy group.
N-(4-Hydroxybenzoyl)glycine: Contains a hydroxy group on the benzoyl ring.
Uniqueness
N-[4-(Dodecyloxy)benzoyl]glycine is unique due to the presence of the long dodecyloxy chain, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring enhanced lipophilicity and specific interactions with biological membranes .
Properties
CAS No. |
823780-47-8 |
|---|---|
Molecular Formula |
C21H33NO4 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
2-[(4-dodecoxybenzoyl)amino]acetic acid |
InChI |
InChI=1S/C21H33NO4/c1-2-3-4-5-6-7-8-9-10-11-16-26-19-14-12-18(13-15-19)21(25)22-17-20(23)24/h12-15H,2-11,16-17H2,1H3,(H,22,25)(H,23,24) |
InChI Key |
VTVRXSDIYXFXIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


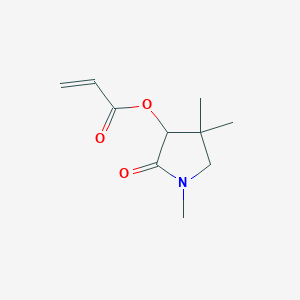

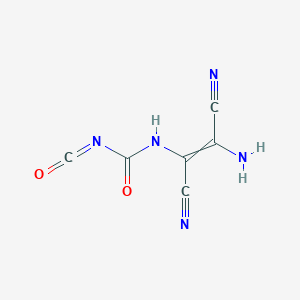
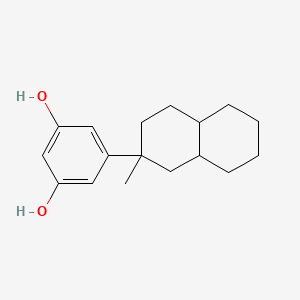
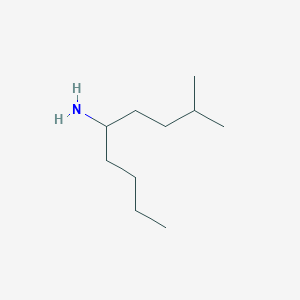
boranyl](/img/structure/B14215959.png)

![1-{(3R)-3-[(Cyclohex-1-en-1-yl)oxy]butoxy}-2-diazonioethen-1-olate](/img/structure/B14215968.png)
![1-{[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}pentan-2-one](/img/structure/B14215969.png)
![Acetamide, N-[(1R,2R)-2-[methyl(1-methylethyl)amino]cyclohexyl]-](/img/structure/B14215973.png)
![1-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]pyrrolidin-2-one](/img/structure/B14215986.png)
